molecular formula C11H15NO B12969988 (R)-4-(1-Aminobut-3-en-1-yl)-2-methylphenol

(R)-4-(1-Aminobut-3-en-1-yl)-2-methylphenol

Cat. No.: B12969988
M. Wt: 177.24 g/mol
InChI Key: PZRDIVRMCZJVJK-SNVBAGLBSA-N
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Description

®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol is a chiral organic compound with a unique structure that includes an amino group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 1-bromo-3-butene.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R)-1-Aminobut-3-en-1-yl]-6-bromophenol
  • 3-[(1R)-1-Aminobut-3-en-1-yl]-2-methoxybenzonitrile

Uniqueness

®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol is unique due to its specific chiral configuration and the presence of both an amino group and a phenol group, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of ®-4-(1-Aminobut-3-en-1-yl)-2-methylphenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-[(1R)-1-aminobut-3-enyl]-2-methylphenol

InChI

InChI=1S/C11H15NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h3,5-7,10,13H,1,4,12H2,2H3/t10-/m1/s1

InChI Key

PZRDIVRMCZJVJK-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](CC=C)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)N)O

Origin of Product

United States

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